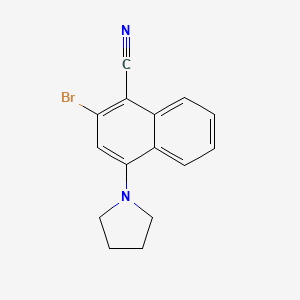
4-Ethenyl-1-methyldecahydroquinolin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-vinyldecahydroquinolin-4-ol is a heterocyclic organic compound belonging to the quinoline family. This compound is characterized by a decahydroquinoline core structure with a methyl group at the first position, a vinyl group at the fourth position, and a hydroxyl group also at the fourth position. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-vinyldecahydroquinolin-4-ol typically involves multi-step organic reactions. One common method includes the hydrogenation of quinoline derivatives followed by functional group modifications. For instance, the hydrogenation of 4-vinylquinoline can yield the decahydroquinoline core, which can then be methylated and hydroxylated under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation processes using metal catalysts such as palladium or platinum. The reaction conditions often include high pressure and temperature to ensure complete hydrogenation. Subsequent functionalization steps, such as methylation and hydroxylation, are carried out using reagents like methyl iodide and sodium hydroxide under anhydrous conditions .
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-4-vinyldecahydroquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation reactions.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products:
Oxidation: 1-Methyl-4-vinyldecahydroquinolin-4-one.
Reduction: 1-Methyl-4-ethyldecahydroquinolin-4-ol.
Substitution: 1-Methyl-4-vinyldecahydroquinolin-4-chloride.
Aplicaciones Científicas De Investigación
1-Methyl-4-vinyldecahydroquinolin-4-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Mecanismo De Acción
The mechanism of action of 1-Methyl-4-vinyldecahydroquinolin-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The vinyl group can undergo polymerization reactions, contributing to the compound’s reactivity. The decahydroquinoline core can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
1-Methyl-4-vinyldecahydroquinolin-4-one: Similar structure but with a ketone group instead of a hydroxyl group.
1-Methyl-4-ethyldecahydroquinolin-4-ol: Similar structure but with an ethyl group instead of a vinyl group.
4-Hydroxy-2-quinoline: Similar core structure but with different functional groups.
Uniqueness: 1-Methyl-4-vinyldecahydroquinolin-4-ol is unique due to the presence of both a vinyl group and a hydroxyl group on the decahydroquinoline core. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propiedades
Número CAS |
62233-80-1 |
|---|---|
Fórmula molecular |
C12H21NO |
Peso molecular |
195.30 g/mol |
Nombre IUPAC |
4-ethenyl-1-methyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-ol |
InChI |
InChI=1S/C12H21NO/c1-3-12(14)8-9-13(2)11-7-5-4-6-10(11)12/h3,10-11,14H,1,4-9H2,2H3 |
Clave InChI |
LHMVFLUAASVWDO-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC(C2C1CCCC2)(C=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[6-(Methoxymethyl)-1-benzofuran-5-yl]ethan-1-one](/img/structure/B12890233.png)






![Acetaldehyde O-(1-aminonaphtho[2,1-b]furan-2-yl) oxime](/img/structure/B12890271.png)

![2-(Carboxy(hydroxy)methyl)-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12890284.png)
![2-(Chloromethyl)benzo[d]oxazole-6-carbonyl chloride](/img/structure/B12890290.png)
![(3AR,6aR)-2-(p-tolyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole](/img/structure/B12890296.png)

